molecular formula C8H13BrO2 B14547503 1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one CAS No. 62055-42-9

1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one

Cat. No.: B14547503
CAS No.: 62055-42-9
M. Wt: 221.09 g/mol
InChI Key: CAGINCGUBTUTAT-UHFFFAOYSA-N
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Description

1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one is an organic compound that features a bromine atom attached to a dimethyloxolane ring

Preparation Methods

The synthesis of 1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one typically involves the bromination of a precursor compound followed by cyclization to form the oxolane ring. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale bromination and cyclization processes, utilizing specialized equipment to handle the reactive bromine species safely.

Chemical Reactions Analysis

1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the oxolane ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one include:

The uniqueness of this compound lies in its specific ring structure and the presence of the bromine atom, which together confer distinct chemical and biological properties.

Properties

CAS No.

62055-42-9

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

1-(4-bromo-5,5-dimethyloxolan-2-yl)ethanone

InChI

InChI=1S/C8H13BrO2/c1-5(10)6-4-7(9)8(2,3)11-6/h6-7H,4H2,1-3H3

InChI Key

CAGINCGUBTUTAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C(O1)(C)C)Br

Origin of Product

United States

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